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Compound of Interest

Compound Name:
N-Methyl-3-phenoxypropan-1-

amine hydrochloride

CAS No.: 118868-55-6

Cat. No.: B1530727

Get Quote

Executive Summary
N-Methyl-3-phenoxypropan-1-amine (C₁₀H₁₅NO, MW 165.23) serves as a fundamental

structural motif in medicinal chemistry. Its fragmentation behavior is distinct across ionization

modes, offering high specificity for bioanalytical quantification.

Electron Ionization (EI): Dominated by

-cleavage, producing a base peak at m/z 44.

Electrospray Ionization (ESI): Characterized by a neutral loss of phenol (94 Da), yielding a

major product ion at m/z 72.

This guide compares these pathways against structural analogs and provides validated

protocols for researchers distinguishing this metabolite from parent drugs like Atomoxetine.

Chemical Profile & Structural Logic[1]
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Property Detail

IUPAC Name N-Methyl-3-phenoxypropan-1-amine

Formula C₁₀H₁₅NO

Exact Mass 165.1154 Da

[M+H]⁺ 166.1232 Da

Key Functional Groups Secondary Amine, Ether Linkage, Phenyl Ring

Structural Logic for Fragmentation: The molecule contains two "charge-localizing" sites: the

nitrogen atom (proton affinity ~930 kJ/mol) and the ether oxygen.

Nitrogen-driven fragmentation: In EI, the radical cation stabilizes on the nitrogen, triggering

homolytic cleavage of the C-C bond adjacent to the nitrogen (

-cleavage).

Ether-driven fragmentation: In ESI, protonation often facilitates inductive cleavage or

rearrangement, leading to the expulsion of the phenoxy group as a neutral phenol molecule.

Fragmentation Analysis
A. Electron Ionization (EI) – 70 eV
In EI, the molecular ion (

, m/z 165) is formed but is typically weak due to rapid fragmentation.

Primary Pathway (

-Cleavage): The radical site on the nitrogen induces cleavage of the C2-C3 bond.

Mechanism:

Fragment: The charge is retained on the nitrogen fragment, forming the N-methyl-N-

methylene iminium ion.

m/z:
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m/z 44 (Base Peak).[1]

Secondary Pathway (Ether Cleavage): Cleavage at the ether oxygen can yield the phenyl

cation or phenoxy radical.

Fragment:

m/z 77.

Fragment:

m/z 107 (Benzyl-like stability).

B. Electrospray Ionization (ESI-MS/MS)
In positive ESI, the precursor is the even-electron protonated molecule [M+H]⁺ (m/z 166).

Primary Transition (Quantifier): Collision-Induced Dissociation (CID) triggers an

intramolecular nucleophilic attack or proton transfer, resulting in the neutral loss of Phenol

(PhOH, 94 Da).

Mechanism: The protonated ether eliminates PhOH, leaving a cyclic azetidinium ion or an

allylic amine cation.

Transition:

.

Structure of m/z 72:

(often cyclized to N-methylazetidinium).

Secondary Transition (Qualifier): Further fragmentation of the m/z 72 ion loses ethylene or

undergoes ring opening to form the iminium ion.

Transition:

.
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Visualization of Signaling Pathways (Graphviz)
The following diagram illustrates the divergent fragmentation pathways in EI and ESI modes.
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Caption: Divergent fragmentation pathways: EI favors radical-driven

-cleavage (m/z 44), while ESI favors proton-driven neutral loss of phenol (m/z 72).

Comparative Analysis: Alternatives & Isomers
Distinguishing N-Methyl-3-phenoxypropan-1-amine from its structural isomers and parent drugs

is crucial for specificity.

A. Vs. Parent Drug (Atomoxetine)
Atomoxetine shares the same core amine chain but has a phenyl substituent on the propyl

chain and a methyl group on the phenoxy ring.
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Feature
N-Methyl-3-
phenoxypropan-1-amine

Atomoxetine (Parent Drug)

Precursor [M+H]⁺ 166 256

Major ESI Fragment m/z 72 (Loss of PhOH)
m/z 148 (Loss of 2-methyl-

PhOH)

Common Fragment m/z 44 (N-methyl iminium) m/z 44 (N-methyl iminium)

Differentiation
Absence of m/z 148 confirms it

is not the parent drug.

Presence of m/z 148 is

diagnostic for the parent.

B. Vs. Structural Isomer (N,N-Dimethyl-2-
phenoxyethylamine)
This isomer has the same formula (C₁₀H₁₅NO) but a tertiary amine structure.

Isomer Structure
Key EI Fragment (Base
Peak)

Target Molecule Ph-O-(CH₂)₃-NH-CH₃

m/z 44 (

)

Isomer (Tertiary) Ph-O-(CH₂)₂-N(CH₃)₂
m/z 58 (

)

Conclusion: The shift in base peak from 44 to 58 in EI is the definitive identifier between the

secondary amine (target) and its tertiary isomer.

Experimental Protocol (LC-MS/MS)
This protocol is designed for the quantification of N-Methyl-3-phenoxypropan-1-amine in

biological matrices, ensuring separation from interferences.

Step 1: Sample Preparation
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Extraction: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) at alkaline pH

(>10) is recommended to ensure the amine is uncharged and partitions into the organic

phase.

Reconstitution: Evaporate and reconstitute in 90:10 Water:Methanol + 0.1% Formic Acid.

Step 2: LC Parameters[3]
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes. The amine typically elutes early to mid-gradient

due to moderate polarity.

Step 3: MS/MS Settings (MRM Mode)
Ionization: ESI Positive Mode.

Source Voltage: 3500 - 4500 V.

Transitions:

Quantifier: 166.1

72.1 (Collision Energy: ~15-20 eV).

Qualifier: 166.1

44.1 (Collision Energy: ~30-35 eV).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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